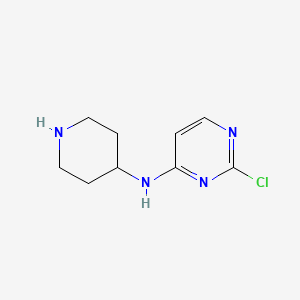

2-chloro-N-piperidin-4-ylpyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-piperidin-4-ylpyrimidin-4-amine is a chemical compound that is part of a broader class of pyrimidine derivatives. These compounds are of interest due to their potential applications in pharmaceuticals and as ligands in coordination chemistry. The compound itself is not explicitly detailed in the provided papers, but its structural relatives and synthesis methods offer insights into its properties and potential applications.

Synthesis Analysis

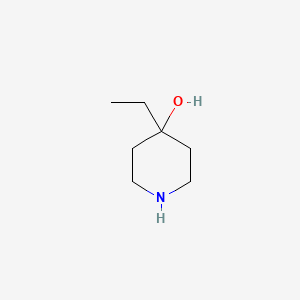

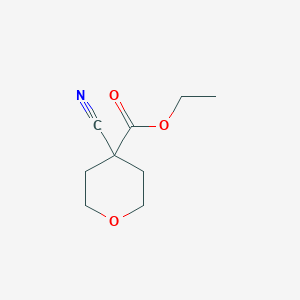

The synthesis of related compounds involves multi-step processes that typically start with simpler pyrimidine or pyridine derivatives. For instance, the synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, a compound structurally similar to 2-chloro-N-piperidin-4-ylpyrimidin-4-amine, was achieved through chlorination and subsequent condensation with piperidine, yielding an overall yield of about 62% . This suggests that the synthesis of 2-chloro-N-piperidin-4-ylpyrimidin-4-amine could potentially follow a similar pathway, involving chlorination and nucleophilic substitution reactions.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex, with the potential for polymorphism as seen in the case of 2-amino-4-chloro-6-piperidinopyrimidine . The presence of different functional groups, such as chloro, amino, and piperidinyl, can influence the molecular conformation and intermolecular interactions, such as hydrogen bonding, which are crucial for the stability and crystalline form of these compounds.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitution. The reactivity of chlorine atoms in these compounds can vary, as demonstrated by the selective substitution of chlorine atoms in 2,2',4-trichloro-4',5-dipyrimidinyl with piperidine . This indicates that the chlorine atom in the 4 position is more reactive, which could be relevant for the chemical reactions involving 2-chloro-N-piperidin-4-ylpyrimidin-4-amine.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For example, the presence of nitrogen-containing auxiliaries in ligands based on a 2,6-di(pyrimidin-4-yl)pyridine scaffold can significantly increase the stability of metal complexes formed with these ligands . This suggests that the auxiliary amines in 2-chloro-N-piperidin-4-ylpyrimidin-4-amine could similarly affect its binding properties and stability in complexation reactions.

Antimicrobial Activity

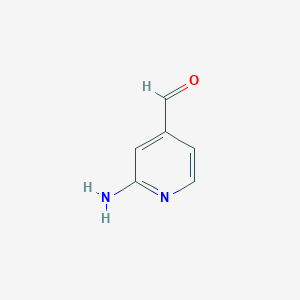

Some pyrimidine derivatives exhibit antimicrobial activity. Novel formamidine derivatives synthesized from 2-chloropyrimidin-4-amine showed promising antimicrobial activity against selected pathogenic bacteria and fungi . This highlights the potential of 2-chloro-N-piperidin-4-ylpyrimidin-4-amine and related compounds in the development of new antimicrobial agents.

Scientific Research Applications

Synthesis of Heteroarylpyrimidines : The compound has been used in the synthesis of 2-amino-4-heteroarylpyrimidines, which are crucial in pharmaceutical research. This synthesis involves microwave-induced reactions and has applications in parallel synthesis methods (Humphries, Do, & Wilhite, 2009).

Antibacterial Activity : There's significant interest in its derivatives for antibacterial properties. One study focused on the microwave-assisted synthesis of pyrimidine imines and thiazolidinones containing piperidine, showing promising antibacterial activity (Merugu, Ramesh, & Sreenivasulu, 2010).

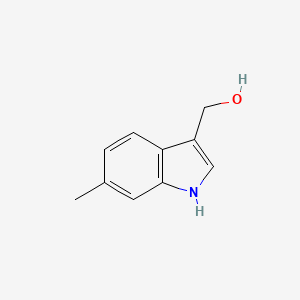

Fluorescent Probes for DNA Detection : Modified derivatives of this compound have been explored as potential fluorescent probes for DNA detection. This application is particularly interesting in the field of bioanalytical chemistry (Perin, Hranjec, Pavlović, & Karminski-Zamola, 2011).

Deoxycytidine Kinase Inhibitors : It is a key intermediate in the preparation of deoxycytidine kinase inhibitors. Such inhibitors are important in cancer therapy and drug development (Zhang, Yan, Kanamarlapudi, Wu, & Keyes, 2009).

Mechanism of DNA Strand Breakage : Research has been done on the mechanism of DNA strand breakage by piperidine at sites of N7-alkylguanines. This is important for understanding DNA damage and repair mechanisms (Mattes, Hartley, & Kohn, 1986).

Synthesis of Enantiomerically Pure Compounds : The compound has been involved in the asymmetric carbon-carbon bond formations in conjugate additions, leading to the synthesis of enantiomerically pure piperidines, pyrrolidines, and pyrimidinones, which are valuable in medicinal chemistry (Johnson, Jang, Slafer, Curtis, & Beak, 2002).

Photoproduct Cleavage in DNA : Certain derivatives have been used for cleaving abasic DNA and UV-irradiated DNA at the sites of damage. This is significant for studying DNA lesions and the effects of UV radiation (McHugh & Knowland, 1995).

Potential Treatments for Neuropathic Pain : Pyrimidine derivatives have been evaluated for their potential as sigma-1 receptor antagonists, which may offer new treatments for neuropathic pain (Lan, Chen, Cao, Zhang, Wang, Xu, Qiu, Zhang, Liu, Liu, & Zhang, 2014).

properties

IUPAC Name |

2-chloro-N-piperidin-4-ylpyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN4/c10-9-12-6-3-8(14-9)13-7-1-4-11-5-2-7/h3,6-7,11H,1-2,4-5H2,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQQOVMZGPYPNNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=NC(=NC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501272065 |

Source

|

| Record name | 2-Chloro-N-4-piperidinyl-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501272065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-piperidin-4-ylpyrimidin-4-amine | |

CAS RN |

945895-43-2 |

Source

|

| Record name | 2-Chloro-N-4-piperidinyl-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=945895-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-4-piperidinyl-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501272065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B1322285.png)

![tert-Butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate](/img/structure/B1322291.png)